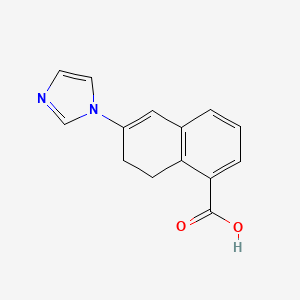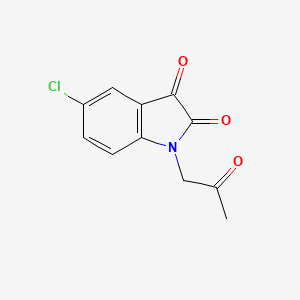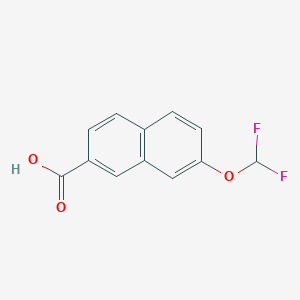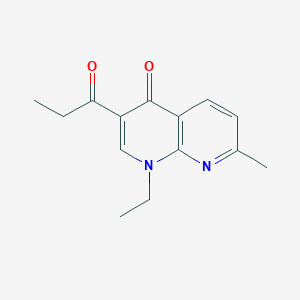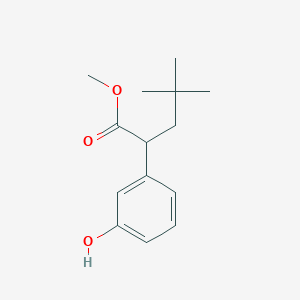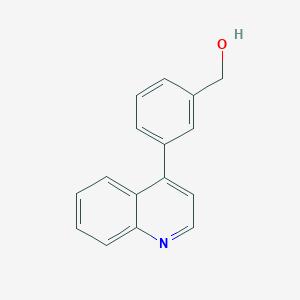
6-Chloro-2-cyclobutyl-7-ethyl-7H-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 6-Chloro-2-cyclobutyl-7-éthyl-7H-purine est un composé hétérocyclique de formule moléculaire C₁₁H₁₃ClN₄ . C'est un dérivé de la purine, une structure fondamentale en biochimie, connue pour son rôle dans la formation des nucléotides. Ce composé est caractérisé par la présence d'un atome de chlore en position 6, d'un groupe cyclobutyle en position 2 et d'un groupe éthyle en position 7 du cycle purine.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 6-Chloro-2-cyclobutyl-7-éthyl-7H-purine implique généralement les étapes suivantes :
Matériaux de départ : La synthèse commence avec des dérivés de purine disponibles dans le commerce.
Cyclobutylation : Le groupe cyclobutyle est introduit par une réaction de cycloaddition, souvent à l'aide d'halogénures de cyclobutyle en conditions basiques.
Éthylation : Le groupe éthyle est ajouté par une réaction d'alkylation, généralement à l'aide d'halogénures d'éthyle en présence d'une base forte comme l'hydrure de sodium.
Méthodes de production industrielle
La production industrielle de la 6-Chloro-2-cyclobutyl-7-éthyl-7H-purine suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique :
Chloration en vrac : Utilisation de grandes quantités d'agents chlorants dans des environnements contrôlés.
Cyclobutylation automatisée : Utilisation de réacteurs automatisés pour garantir une introduction constante du groupe cyclobutyle.
Éthylation continue : Utilisation de réacteurs à écoulement continu pour l'étape d'éthylation afin d'améliorer l'efficacité et le rendement.
Analyse Des Réactions Chimiques
Types de réactions
La 6-Chloro-2-cyclobutyl-7-éthyl-7H-purine subit diverses réactions chimiques, notamment :
Réactions de substitution : L'atome de chlore peut être substitué par d'autres nucléophiles tels que les amines ou les thiols.
Oxydation et réduction : Le composé peut être oxydé ou réduit dans des conditions spécifiques pour former différents dérivés.
Réactions de cycloaddition : Le groupe cyclobutyle peut participer à des réactions de cycloaddition pour former des systèmes cycliques plus grands.
Réactifs et conditions courants
Substitution : Réactifs comme l'amide de sodium ou la thiourée dans des solvants polaires.
Oxydation : Agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Agents réducteurs comme l'hydrure d'aluminium et de lithium ou le borohydrure de sodium.
Principaux produits formés
Dérivés aminés : Formés par substitution de l'atome de chlore par des amines.
Produits oxydés : Différentes formes oxydées selon l'agent oxydant utilisé.
Produits de cycloaddition : Systèmes cycliques plus grands formés par des réactions de cycloaddition.
Applications De Recherche Scientifique
La 6-Chloro-2-cyclobutyl-7-éthyl-7H-purine a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme bloc de construction dans la synthèse de composés hétérocycliques plus complexes.
Biologie : Étudié pour ses interactions potentielles avec les acides nucléiques et les protéines.
Médecine : Investigé pour son potentiel en tant qu'intermédiaire pharmaceutique dans le développement d'agents antiviraux et anticancéreux.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
5. Mécanisme d'action
Le mécanisme d'action de la 6-Chloro-2-cyclobutyl-7-éthyl-7H-purine implique son interaction avec des cibles moléculaires telles que les enzymes et les récepteurs. L'atome de chlore et le groupe cyclobutyle contribuent à son affinité de liaison et à sa spécificité. Le composé peut inhiber ou activer des voies spécifiques, conduisant à ses effets biologiques observés.
Mécanisme D'action
The mechanism of action of 6-Chloro-2-cyclobutyl-7-ethyl-7H-purine involves its interaction with molecular targets such as enzymes and receptors. The chlorine atom and the cyclobutyl group contribute to its binding affinity and specificity. The compound can inhibit or activate specific pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
6-Chloropurine : Manque les groupes cyclobutyle et éthyle, le rendant moins complexe.
2-Cyclobutyl-7-éthylpurine : Structure similaire mais sans l'atome de chlore.
7-Éthylpurine : Manque à la fois les groupes chlore et cyclobutyle.
Unicité
La 6-Chloro-2-cyclobutyl-7-éthyl-7H-purine est unique en raison de la combinaison de ses substituants, qui confèrent des propriétés chimiques et biologiques distinctes. La présence de l'atome de chlore, du groupe cyclobutyle et du groupe éthyle en fait un composé polyvalent pour diverses applications.
Propriétés
Formule moléculaire |
C11H13ClN4 |
|---|---|
Poids moléculaire |
236.70 g/mol |
Nom IUPAC |
6-chloro-2-cyclobutyl-7-ethylpurine |
InChI |
InChI=1S/C11H13ClN4/c1-2-16-6-13-11-8(16)9(12)14-10(15-11)7-4-3-5-7/h6-7H,2-5H2,1H3 |
Clé InChI |
WSWPFYGMIJBPGJ-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=NC2=C1C(=NC(=N2)C3CCC3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9,10-Dihydronaphtho[2,3-b]benzofuran-7(8H)-one](/img/structure/B11872428.png)
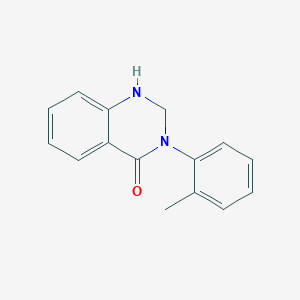
![6-Chloro-2-methyl-3-phenylimidazo[1,2-A]pyridine](/img/structure/B11872433.png)

